5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a chemical compound with a molecular weight of 157.22 . The compound is usually in the form of an off-white to yellow-green crystal or powder .
Synthesis Analysis
The synthesis of new hybrid derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-one has been reported . The production of these new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is represented by the SMILES stringO=C(C1=CC=CC2=C1N3CCC2)C3=O
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Diuretic Potential : Derivatives of this compound, specifically N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, have shown potential as effective diuretics, potentially surpassing the performance of hydrochlorothiazide (Ukrainets et al., 2018).
Asthma Treatment : Pyrrolo[3,2,1-ij]quinoline derivatives have shown potential in treating asthma due to their potent antagonism of histamine, platelet activating factor, and leukotrienes (Paris et al., 1995).
Antitubercular Properties : An improved method for synthesizing 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid hetarylamides yielded promising antitubercular compounds (Ukrainets et al., 2007).
Antibacterial Activity : Optically active substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have shown potent antibacterial activity against gram-positive bacteria (Tsuji et al., 1995).
Organic Synthesis and Catalysis : Spirocyclic tetrahydropyrrolo[3,2,1-ij]quinolinones, derived from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, represent a new class of compounds with potential applications in organic synthesis and catalysis (Baradarani et al., 2018).
Fungicidal Activity : Pyrrolo[3,2,1‐ij]quinolin‐4‐ones, synthesized using readily available 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones, have potential fungicidal activity (Kappe & Kappe, 2009).
Mechanism of Action
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-9-4-1-3-8-5-2-6-13(10)11(8)9/h1,3-4,7H,2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCHTANYIYJEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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